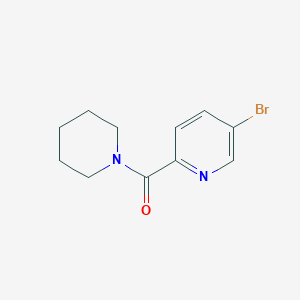

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

(5-bromopyridin-2-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRFKLKDVHGHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650074 | |

| Record name | (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934000-33-6 | |

| Record name | (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bromination of Pyridine Derivatives

The initial step involves the bromination of 2-pyridinecarboxylic acid at the 5th position, which can be achieved using brominating agents such as phosphorus tribromide or N-bromosuccinimide (NBS). This reaction typically yields 5-bromo-2-pyridinecarboxylic acid, which serves as the starting material for further reactions.

Coupling with Piperidine

The next step involves reacting the brominated pyridine derivative with piperidine to form the desired compound. This can be accomplished through various coupling methods:

Using Carbonyldiimidazole : A common approach involves treating 5-bromo-2-pyridinecarboxylic acid with carbonyldiimidazole in dichloromethane, followed by the addition of piperidine. This method has been reported to yield (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone with moderate efficiency (around 68% yield).

Direct Reaction with Piperidine : Another method includes directly reacting piperidine with the activated brominated pyridine under basic conditions, which can enhance the nucleophilic attack and facilitate product formation.

Detailed Reaction Conditions

The following table summarizes key reaction conditions for synthesizing this compound:

| Step | Reagent/Condition | Time | Temperature | Yield |

|---|---|---|---|---|

| 1 | 5-Bromo-2-pyridinecarboxylic acid + Carbonyldiimidazole | 15 minutes | Room Temp | - |

| 2 | Addition of Piperidine | 1 hour | Room Temp | 68% |

| 3 | Workup with Sodium Bicarbonate | - | - | - |

Analytical Characterization

Characterization of the synthesized compound can be performed using techniques such as:

Liquid Chromatography-Mass Spectrometry (LC-MS) : This method is effective for confirming the molecular weight and purity of the compound.

Nuclear Magnetic Resonance (NMR) : NMR spectroscopy provides insights into the structure and confirms the presence of functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 269.14 g/mol. Its structure features a brominated pyridine ring linked to a piperidine moiety through a methanone bridge, which enhances its reactivity and biological interactions.

Organic Synthesis

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone serves as a crucial building block for synthesizing more complex heterocyclic compounds. It is utilized in various reactions, including:

- Substitution Reactions : The bromine atom enhances nucleophilic substitution reactions, making it an effective intermediate for synthesizing substituted pyridine derivatives.

- Reduction Reactions : The carbonyl group can be reduced to form methylene derivatives using reducing agents such as lithium aluminum hydride.

- Oxidation Reactions : The piperidine ring can be oxidized to yield piperidone derivatives using oxidizing agents like potassium permanganate.

| Reaction Type | Reagents Used | Products Generated |

|---|---|---|

| Substitution | Sodium hydride, DMF | Substituted pyridine derivatives |

| Reduction | Lithium aluminum hydride | (5-Bromopyridin-2-yl)(piperidin-1-yl)methane |

| Oxidation | Potassium permanganate | Piperidone derivatives |

Medicinal Chemistry

The compound is investigated for its potential pharmacological properties. It acts as a precursor in drug development, particularly for:

- Enzyme Inhibition : Studies indicate that it may serve as an inhibitor for various enzymes, contributing to therapeutic effects in metabolic disorders.

- Receptor Modulation : The compound's interactions with biological targets can modulate receptor activities, influencing physiological responses.

Biological Studies

This compound is utilized in biological assays to study its effects on:

- Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties against various pathogens, attributed to the bromine substituent enhancing bioactivity.

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

- Antimicrobial Studies : Research indicates that compounds similar to this compound exhibit significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Pharmacological Investigations : Studies have explored its role in inhibiting specific enzymes associated with metabolic diseases, demonstrating potential efficacy in treating conditions like type 2 diabetes.

- Material Science Applications : The compound is also being explored for its utility in developing agrochemicals and advanced materials due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is largely dependent on its interaction with biological targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural analogs of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone differ in substituent positions, heterocyclic rings, or functional groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Structural Analogs with Modified Piperidine/Pyridine Moieties

| Compound Name | Structural Differences | Key Properties | Biological Activity |

|---|---|---|---|

| 1-(3-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone | Ethanone group replaces methanone; bromine at pyridine 5-position | Higher lipophilicity due to methyl group; reduced electrophilicity | Exhibits antimicrobial activity but lower CNS penetration compared to methanone analog |

| (4-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone | Bromine at pyridine 4-position; piperazine instead of piperidine | Enhanced solubility due to piperazine’s basic nitrogen; altered binding affinity | Potent anti-inflammatory activity in vitro (IC₅₀ = 1.2 μM) |

| (5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone | Bromine at pyridine 3-position; thiophene-substituted piperidine | Increased π-π stacking potential; improved metabolic stability | Shows promise in metabolic syndrome models (EC₅₀ = 0.8 μM for PPAR-γ activation) |

Halogen-Substituted Derivatives

| Compound Name | Halogen Variation | Impact on Reactivity | Applications |

|---|---|---|---|

| (5-Chloropyridin-2-yl)(piperidin-1-yl)methanone | Chlorine replaces bromine | Lower molecular weight; reduced steric hindrance | Used in agrochemicals as a pesticide intermediate |

| (5-Fluoropyridin-2-yl)(piperidin-1-yl)methanone | Fluorine replaces bromine | Enhanced electronegativity; improved bioavailability | Investigated for anticancer activity (IC₅₀ = 5.6 μM against HeLa cells) |

Heterocyclic Ring Modifications

| Compound Name | Core Structure Changes | Key Features | Research Findings |

|---|---|---|---|

| (5-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone | Pyrazolopyrimidine core replaces pyridine | Higher planar rigidity; improved kinase inhibition | Active against EGFR (IC₅₀ = 0.3 nM) |

| (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone | Furan and pyrrolidine instead of piperidine | Enhanced hydrogen-bonding capacity | Demonstrates antimicrobial activity (MIC = 4 μg/mL for S. aureus) |

Key Research Findings and Trends

- Positional Isomerism : Bromine placement on the pyridine ring significantly affects reactivity. The 5-bromo-2-pyridine configuration in the target compound optimizes steric accessibility for nucleophilic attacks, unlike 3- or 4-bromo isomers .

- Ring Substitutions : Replacing piperidine with piperazine or pyrrolidine alters solubility and target affinity. Piperazine derivatives exhibit superior solubility (~2.5 mg/mL in PBS) compared to piperidine analogs (~1.2 mg/mL) .

- Biological Relevance : Compounds with thiophene or oxadiazole moieties show enhanced metabolic stability and target selectivity, making them favorable for in vivo studies .

Actividad Biológica

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula CHBrNO and a molecular weight of 269.14 g/mol. Its structure features a brominated pyridine ring and a piperidine moiety, which contribute to its reactivity and biological interactions. The presence of bromine at the 5-position of the pyridine ring enhances its reactivity, making it a valuable intermediate in drug development contexts.

The biological activity of this compound is largely attributed to its interactions with various biological targets:

- π-π Stacking Interactions : The bromopyridine moiety can engage in π-π stacking with aromatic residues in proteins.

- Hydrogen Bonding : The piperidine ring can form hydrogen bonds with amino acid side chains, potentially modulating enzyme or receptor activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Compounds with similar structures have been shown to affect various pathogens, including bacteria and fungi. The halogen substituents are believed to play a crucial role in enhancing bioactivity against microbial strains .

Anticancer Activity

Research on pyridine derivatives has demonstrated their potential as anticancer agents. For instance, studies have indicated that modifications in the structure of pyridine compounds can lead to improved antiproliferative activities against cancer cell lines such as HeLa and A549. The presence of electron-donating or electron-withdrawing groups significantly influences their efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (5-Chloropyridin-2-yl)(piperidin-1-yl)methanone | Similar structure with chlorine | Different electronic properties affecting reactivity |

| (5-Fluoropyridin-2-yl)(piperidin-1-yl)methanone | Similar structure with fluorine | Exhibits distinct biological activity patterns |

| (Pyridin-2-yl)(piperidin-1-yl)methanone | Lacks halogen substitution | Potentially less reactive but retains core structure |

This comparison highlights how the presence of bromine in this compound may enhance its reactivity and interaction with biological targets compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro tests have shown that related brominated compounds exhibit strong antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antimicrobial properties .

- Anticancer Research : A study investigating the antiproliferative effects of various pyridine derivatives found that certain structural modifications led to lower IC50 values against cancer cell lines, suggesting enhanced efficacy for compounds similar to this compound .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of this compound with specific receptors and enzymes, further elucidating its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for (5-bromopyridin-2-yl)(piperidin-1-yl)methanone, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via coupling reactions between 5-bromopyridine-2-carboxylic acid derivatives and piperidine. A common approach involves activating the carboxylic acid using coupling agents like EDCl/HOBt, followed by reaction with piperidine. Purification is achieved via column chromatography (e.g., n-hexane/EtOAC gradients) . Purity validation requires HPLC (≥95% purity at 254 nm) and 1H/13C-NMR to confirm structural integrity .

Q. How can researchers characterize the structural identity of this methanone derivative?

- Methodological Answer :

- 1H-NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for pyridine), piperidine protons (δ 1.5–3.0 ppm), and carbonyl resonance (absent in proton NMR but confirmed via 13C-NMR at ~170 ppm) .

- Mass Spectrometry : ESI-MS or HRMS should confirm the molecular ion peak (e.g., [M+H]+) matching the theoretical molecular weight.

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with calculated values (discrepancies ≤0.4% indicate impurities) .

Q. What are the primary applications of aryl piperidinyl methanones in chemical research?

- Methodological Answer : These compounds serve as intermediates in drug discovery, particularly for central nervous system (CNS) targets due to piperidine's bioavailability. They are also used in ligand design for enzyme inhibition studies (e.g., kinases) and as photoinitiators in polymer chemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test alternative coupling agents (e.g., DCC, CDI) to reduce side reactions.

- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance reactivity, while additives like DMAP improve acylation efficiency.

- Temperature Control : Reactions at 0–5°C minimize decomposition; gradual warming to room temperature ensures completion .

- Yield Tracking : Use TLC or LC-MS for real-time monitoring to terminate reactions at optimal conversion (~80–85% yield) .

Q. What strategies address contradictory biological activity data in aryl piperidinyl methanone studies?

- Methodological Answer :

- Reproducibility Checks : Ensure consistent sample preparation (e.g., avoid organic degradation by storing samples at –20°C with desiccants) .

- Bioassay Standardization : Use internal controls (e.g., reference inhibitors) and validate cell-line viability (MTT assays) to rule out cytotoxicity artifacts .

- Structural Analog Testing : Compare activity across analogs (e.g., 5-chloro or 5-iodo derivatives) to isolate electronic or steric effects .

Q. How can computational methods predict the pharmacological potential of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., dopamine receptors, cytochrome P450 enzymes). Focus on the bromopyridine moiety's role in halogen bonding .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and metabolic stability. Key parameters include logP (ideally 2–3) and topological polar surface area (<90 Ų) .

Q. What experimental design limitations could affect data generalizability for this compound?

- Methodological Answer :

- Sample Variability : Small initial sample pools (e.g., n=8) may underrepresent real-world chemical diversity. Expand to ≥20 replicates for robust statistical analysis .

- Degradation Artifacts : Prolonged experimental timelines (e.g., >9 hours) risk compound decomposition. Implement continuous cooling (–4°C) and inert atmospheres (N2/Ar) during long-term studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.